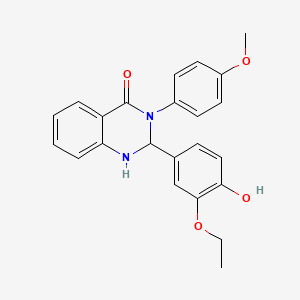![molecular formula C14H10N4O4 B15033262 3-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid](/img/structure/B15033262.png)
3-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a dihydropyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a cyano-substituted pyridine derivative and a benzoic acid derivative, with the formation of the diazenyl linkage facilitated by specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to amines under suitable conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine.
Wissenschaftliche Forschungsanwendungen
3-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 3-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID: shares structural similarities with other diazenyl-substituted benzoic acids and dihydropyridine derivatives.
Uniqueness
Structural Features: The unique combination of a benzoic acid moiety and a dihydropyridine ring system with a cyano group and hydroxyl group makes this compound distinct.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, enabling its use in various synthetic and industrial applications.
This detailed article provides a comprehensive overview of 3-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H10N4O4 |
|---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
3-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H10N4O4/c1-7-10(6-15)12(19)16-13(20)11(7)18-17-9-4-2-3-8(5-9)14(21)22/h2-5H,1H3,(H,21,22)(H2,16,19,20) |
InChI-Schlüssel |
HOSXVZRIEDXKBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033180.png)
methanolate](/img/structure/B15033188.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B15033190.png)
![N-[1-(1-adamantyl)ethyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B15033198.png)
![4-ethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15033205.png)
![3-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15033213.png)

![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B15033237.png)
![2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15033245.png)
![N-(2,5-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15033248.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15033268.png)
![1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033274.png)

![ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033284.png)
